molecular formula C16H16O B14686497 1-(4-Methylphenyl)-3-phenylpropan-2-one CAS No. 35730-02-0

1-(4-Methylphenyl)-3-phenylpropan-2-one

Cat. No.: B14686497
CAS No.: 35730-02-0
M. Wt: 224.30 g/mol
InChI Key: KBBDOKNCFKDMBK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-phenylpropan-2-one is a substituted propanone derivative featuring a ketone group at the second carbon of a three-carbon chain. The compound contains two aromatic substituents: a 4-methylphenyl (para-methylbenzyl) group and a phenyl group attached to the first and third carbons, respectively.

Properties

CAS No.

35730-02-0

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenylpropan-2-one

InChI

InChI=1S/C16H16O/c1-13-7-9-15(10-8-13)12-16(17)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

KBBDOKNCFKDMBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of acetophenone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the synthesis of 1-(4-Methylphenyl)-3-phenylpropan-2-one often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, advancements in green chemistry have led to the development of more environmentally friendly methods, such as using alternative catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-phenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄)

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Secondary alcohols

    Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds

Scientific Research Applications

1-(4-Methylphenyl)-3-phenylpropan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various complex organic molecules and is used in the study of reaction mechanisms and kinetics.

    Biology: The compound is utilized in biochemical assays and as a reference standard in analytical chemistry.

    Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound finds applications in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The aromatic rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

The following table compares 1-(4-Methylphenyl)-3-phenylpropan-2-one with structurally related compounds, emphasizing substituent effects on molecular properties:

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
1-(4-Methylphenyl)-3-phenylpropan-2-one C16H16O R1 = 4-MePh, R2 = Ph 224.30 Hypothetical framework for synthesis Inferred
1-(4-Methoxyphenyl)-3-phenylpropan-1-one C16H16O2 R1 = 4-MeOPh, R2 = Ph 240.30 Enhanced polarity due to methoxy group
1-(4-Ethylphenyl)-2-methylpropan-1-one C12H16O R1 = 4-EtPh, R2 = Me 176.26 Industrial synthesis intermediate
1-(4-Fluoro-3-methoxyphenyl)propan-2-one C10H11FO2 R1 = 4-F-3-MeOPh 182.19 Predicted boiling point: 260.8±25.0 °C
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C16H13BrO R1 = 4-MePh, R2 = Ph, Br at C2 317.18 Bromination alters reactivity and crystal packing

Key Observations :

  • Substituent Effects :
    • Electron-donating groups (e.g., methyl, methoxy) increase aromatic ring stability and influence intermolecular interactions (e.g., π-π stacking, C–H⋯X hydrogen bonds) .
    • Halogenation (e.g., bromine in ) introduces steric and electronic effects, modifying reactivity in electrophilic substitution or cycloaddition reactions.
    • Methoxy groups enhance solubility in polar solvents compared to methyl or ethyl substituents .
Comparison with Propenone Derivatives

Propenone analogs (α,β-unsaturated ketones) exhibit distinct reactivity and structural features:

Compound Name Structure Type Key Feature Application/Property Evidence Source
1-(4-Methylphenyl)-3-phenylprop-2-en-1-one Propenone Conjugated double bond (C=C) Michael addition substrates
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-propenone Propenone Extended conjugation UV/Vis absorption for photochemical studies
1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one Propenone Hydroxy group enables H-bonding Potential antioxidant activity

Key Differences :

  • Conjugation: Propenones exhibit extended π-conjugation, leading to redshifted UV-Vis absorption compared to propanones .
  • Reactivity: Propenones undergo electrophilic additions (e.g., bromination at the α,β-position) more readily than saturated ketones .
Crystallographic and Packing Behavior

Crystal structures of related compounds highlight the role of weak interactions:

  • 1-(4-Methylphenyl)-3-phenylpropan-2-one analogs : Weak C–H⋯N and C–H⋯X (X = Cl, Br) hydrogen bonds dominate packing, creating infinite chains or layered structures .
  • Dihedral Angles : In halogenated analogs (e.g., Cl/Br-substituted imines), the dihedral angle between aromatic planes averages ~56°, influencing molecular twist and crystal symmetry .

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